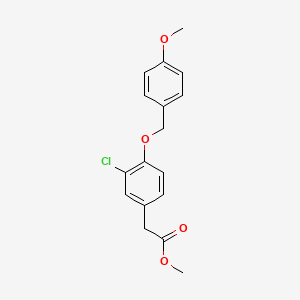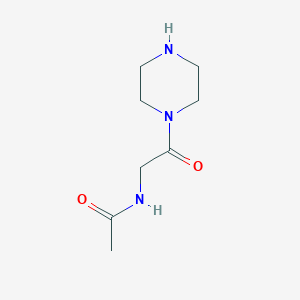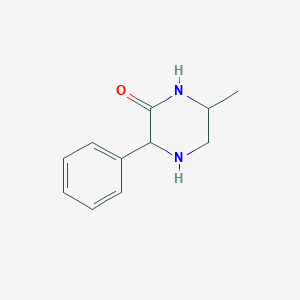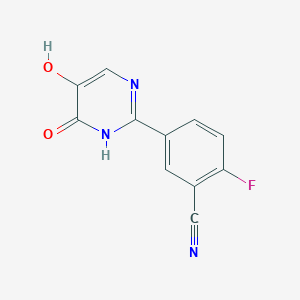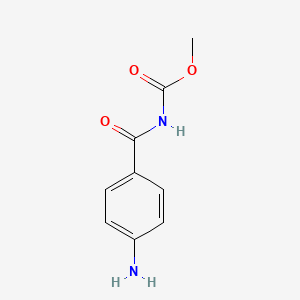
methyl N-(4-aminobenzoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-aminobenzoyl)carbamate is a chemical compound with the molecular formula C8H9NO2. This compound is characterized by its amine group attached to the benzene ring and a carbamate functional group.
Synthetic Routes and Reaction Conditions:
From 4-Aminobenzoic Acid: The compound can be synthesized by reacting 4-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine.
From p-Aminobenzoic Acid and Methanol: Another method involves the esterification of p-aminobenzoic acid with methanol under acidic conditions.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions, often using continuous flow reactors to ensure efficiency and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Halogenated derivatives and other substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl N-(4-aminobenzoyl)carbamate is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and dyes. Biology: It serves as a precursor in the synthesis of biologically active molecules, such as guanidine alkaloids. Medicine: The compound is utilized in the development of drugs and therapeutic agents. Industry: It is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which methyl N-(4-aminobenzoyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, participating in reactions that lead to the formation of new chemical bonds. The carbamate group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-aminobenzoate: Similar in structure but lacks the carbamate group.
Ethyl 4-aminobenzoate: Similar to methyl 4-aminobenzoate but with an ethyl group instead of a methyl group.
p-Aminobenzoic Acid: The parent compound without the ester group.
Uniqueness: Methyl N-(4-aminobenzoyl)carbamate is unique due to the presence of the carbamate group, which imparts different chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
methyl N-(4-aminobenzoyl)carbamate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)11-8(12)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
VZQZAUJGWJOWEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


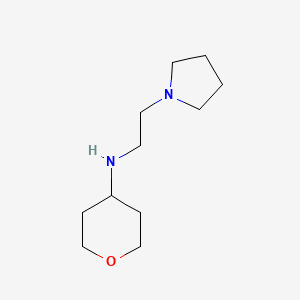
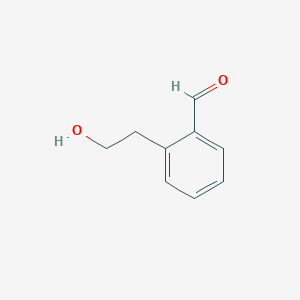
![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)
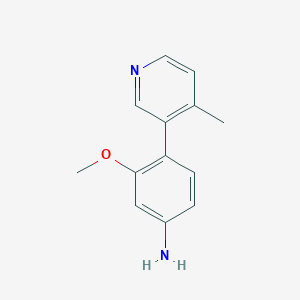
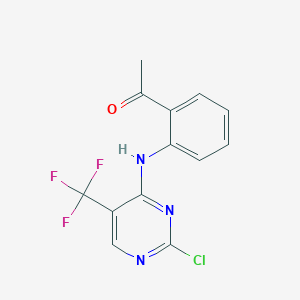
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
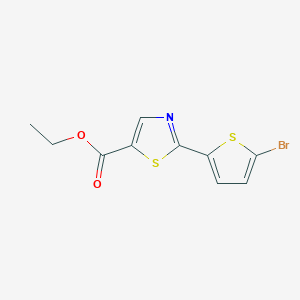
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
